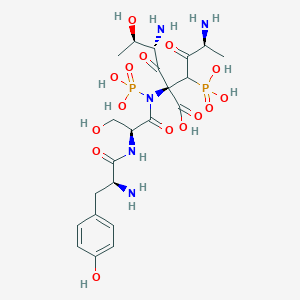
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine, also known as BSK-146, is a novel xanthine derivative that has been synthesized for scientific research purposes. The compound is a potent and selective antagonist of the A2A adenosine receptor, which plays a crucial role in regulating various physiological and pathological processes in the body.
Applications De Recherche Scientifique
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has been extensively used in scientific research to investigate the role of the A2A adenosine receptor in various physiological and pathological processes. The compound has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, cancer, and inflammation. (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has also been used to study the effects of adenosine receptor antagonists on the central nervous system, cardiovascular system, and immune system.
Mécanisme D'action
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the A2A adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. The A2A receptor is involved in the regulation of various physiological functions, including neurotransmitter release, vasodilation, and immune response. By blocking the A2A receptor, (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological and pathological effects of adenosine.
Biochemical and Physiological Effects
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine inhibits the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. In vivo studies have shown that (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine improves motor function in animal models of Parkinson's disease and reduces inflammation in models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has several advantages as a research tool, including its high potency and selectivity for the A2A adenosine receptor, its stability in biological fluids, and its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, such as its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has opened up new avenues for research into the role of the A2A adenosine receptor in various physiological and pathological processes. Some of the future directions for research include the development of more potent and selective A2A receptor antagonists, the investigation of the effects of A2A receptor antagonists on other signaling pathways, and the evaluation of the therapeutic potential of (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine in clinical trials. Additionally, (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine could be used as a tool to study the role of the A2A receptor in other diseases, such as Alzheimer's disease and diabetes.
Méthodes De Synthèse
The synthesis of (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine involves several steps, including the reaction of 4-bromobutyl bromide with 4-hydroxystyrene, followed by the reaction of the resulting product with 1,3-diethyl-7-methylxanthine. The final product is obtained through purification and characterization using various techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
155272-07-4 |
|---|---|
Nom du produit |
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine |
Formule moléculaire |
C22H27BrN4O3 |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
8-[(E)-2-[4-(4-bromobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H27BrN4O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15H2,1-3H3/b13-10+ |
Clé InChI |
ZXLWUYGUMUAQQJ-JLHYYAGUSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCBr)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C |
Synonymes |
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
